molecular formula CH4NaO3S B048382 Sodium hydroxymethanesulfinate CAS No. 149-44-0

Sodium hydroxymethanesulfinate

Cat. No.: B048382
CAS No.: 149-44-0
M. Wt: 119.10 g/mol
InChI Key: SAJLIOLJORWJIO-UHFFFAOYSA-N
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Description

Sodium hydroxymethanesulfinate, also known as this compound, is a useful research compound. Its molecular formula is CH4NaO3S and its molecular weight is 119.10 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely sol in water; practically insol in ether; practically insol in dehydrated alcohol and benzenepractically insol in dehydrated alc & benzene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78331. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Sodium hydroxymethanesulfinate, also known as Rongalite, is a versatile reagent used in a wide range of organic transformations . Its primary targets are organic compounds that require reduction or debromination . It serves as a source of SO2-2 anion, which is essential for the preparation of sulfones and sultines .

Mode of Action

This compound interacts with its targets through a reduction process . It acts as a reducing agent, facilitating the debromination of vicinal dibromoalkanes and the reductive dehalogenation of aldehydes and ketones . This interaction results in the transformation of these organic compounds.

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in the synthesis of sulfones and sultines . By serving as a source of SO2-2 anion, it influences the reactions leading to the formation of these compounds . The downstream effects include the production of reduced or debrominated organic compounds.

Pharmacokinetics

Its solubility in water suggests that it could be well-absorbed and distributed in the body . Its impact on bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.

Result of Action

The result of this compound’s action is the transformation of target organic compounds . It enables the reduction of aldehydes and ketones, and the debromination of vicinal dibromoalkanes . This leads to the production of sulfones, sultines, and other reduced organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . It is stable at pH values greater than 3 and begins to decompose at temperatures above 80°C, releasing hydrogen sulfide . Its reducing power is strongest at 110°C, where it fully decomposes and releases nascent hydrogen . Therefore, the compound’s action, efficacy, and stability can be manipulated by controlling these environmental conditions.

Properties

CAS No.

149-44-0

Molecular Formula

CH4NaO3S

Molecular Weight

119.10 g/mol

IUPAC Name

sodium;hydroxymethanesulfinate

InChI

InChI=1S/CH4O3S.Na/c2-1-5(3)4;/h2H,1H2,(H,3,4);

InChI Key

SAJLIOLJORWJIO-UHFFFAOYSA-N

Isomeric SMILES

C(O)S(=O)[O-].[Na+]

SMILES

C(O)S(=O)[O-].[Na+]

Canonical SMILES

C(O)S(=O)O.[Na]

Color/Form

HARD WHITE MASSES

melting_point

63-64 °C

149-44-0

physical_description

Dry Powder, Water or Solvent Wet Solid;  Liquid;  Pellets or Large Crystals
White solid;  [HSDB] White powder with mild garlic odor;  [MSDSonline]

Pictograms

Health Hazard

Related CAS

79-25-4 (Parent)

solubility

White solid;  sol in water and alcohol /dihydrate/
FREELY SOL IN WATER;  PRACTICALLY INSOL IN ETHER;  PRACTICALLY INSOL IN DEHYDRATED ALCOHOL AND BENZENE
PRACTICALLY INSOL IN DEHYDRATED ALC & BENZENE

Synonyms

1-Hydroxymethanesulfinic Acid Sodium Salt (1:1);  Hydroxymethanesulfinic Acid Monosodium Salt;  Sodium Formaldehydesulfoxylate;  Aldanil;  Bleachit D;  Bruggolit C;  Bruggolit E 01;  Bruggolit SFS;  C.I. Reducing Agent 2;  Cosmolit;  Formaldehyde Sodium Sulfo

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium hydroxymethanesulfinate
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Sodium hydroxymethanesulfinate
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Sodium hydroxymethanesulfinate
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Sodium hydroxymethanesulfinate
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Sodium hydroxymethanesulfinate
Reactant of Route 6
Sodium hydroxymethanesulfinate

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